Regioisomeric Differentiation: 3-yl vs. 4-yl Piperidine Substitution Defines Distinct Drug Scaffold Lineages
The target compound bears the carbamate at the piperidine 3-position, whereas the structurally analogous tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate places it at the 4-position. This regioisomeric difference determines the ultimate pharmacophore geometry: the 3-yl scaffold has been validated in a structure-based drug design program yielding N-(piperidin-3-yl)pyrimidine-5-carboxamide 14, a 65,000-fold more potent renin inhibitor than the fragment hit (IC₅₀ = 0.00058 μM for compound 14) [1]. In contrast, the 4-yl isomer is exclusively associated with the DPP-4 inhibitor Alogliptin synthesis pathway . Molecular weight data (340.81 vs. 340.81 — identical for the 3-yl and 4-yl regioisomers, as they share the same molecular formula C₁₅H₂₁ClN₄O₃) highlights that differentiation is purely structural and cannot be resolved by bulk property measurements, underscoring the need for unambiguous sourcing by CAS number.
| Evidence Dimension | Regioisomeric position of carbamate on piperidine ring |
|---|---|
| Target Compound Data | 3-yl substitution (CAS 2402829-68-7); validated scaffold for renin inhibitor programs |
| Comparator Or Baseline | 4-yl isomer (tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate); intermediate for Alogliptin (DPP-4 inhibitor) |
| Quantified Difference | Qualitative scaffold divergence; renin inhibitor series compound 14 IC₅₀ = 0.00058 μM (65,000-fold improvement over fragment hit 3) [1] |
| Conditions | Renin inhibitor SAR series; recombinant human renin assay (Imaeda et al., 2016) |
Why This Matters
Procurement of the 3-yl rather than 4-yl isomer is mandatory for programs targeting renin or other N-(piperidin-3-yl)pyrimidine-5-carboxamide-based inhibitors, as the regioisomer pre-determines the synthetic trajectory and ultimate pharmacophore.
- [1] Imaeda, Y., Tawada, M., Suzuki, S., Tomimoto, M., Kondo, M., Tarui, N., Sanada, T., Kanagawa, R., Snell, G., Behnke, C.A., Kubo, K., & Kuroita, T. (2016). Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors. Bioorganic & Medicinal Chemistry, 24(22), 5771–5780. View Source
